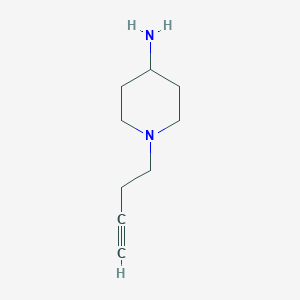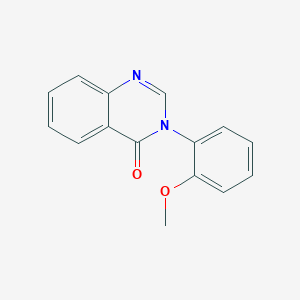
3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyphenyl)quinazolin-4(3H)-one: 2-methoxy-3-(2-methoxyphenyl)quinazolin-4(3H)-one , is a heterocyclic compound with an intriguing structure. Let’s break it down:
-
Quinazolinone Core: : The quinazolinone scaffold consists of a quinazoline ring fused with a carbonyl group (C=O) at the 4-position. Quinazolinones exhibit diverse biological activities and have attracted attention in medicinal chemistry.
-
Substituents: : The compound bears a methoxy group (OCH₃) at the 2-position of the phenyl ring, adding to its uniqueness.
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to the formation of 3-(2-methoxyphenyl)quinazolin-4(3H)-one. One notable method involves the reaction between anthranilamide (2-aminobenzamide) and an aldehyde/ketone in an aqueous medium at room temperature. Graphene oxide (GO) nanosheets serve as an efficient catalyst for this transformation .
Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, catalyst loading, and scalability considerations are crucial.
Análisis De Reacciones Químicas
Reactivity: 3-(2-methoxyphenyl)quinazolin-4(3H)-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are feasible.
Substitution: Substitution reactions at different positions are possible.
Reagents: Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Conditions: Reactions occur under mild conditions (room temperature or slightly elevated temperatures).
Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield quinazolin-4(3H)-one derivatives, while reduction could lead to 2,3-dihydroquinazolinones.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)quinazolin-4(3H)-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse biological activities.
Biology: It may serve as a probe for studying cellular processes.
Industry: Its derivatives could have industrial applications (e.g., agrochemicals, dyes).
Mecanismo De Acción
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparación Con Compuestos Similares
While 3-(2-methoxyphenyl)quinazolin-4(3H)-one is unique, it shares features with other quinazolinones. Notable similar compounds include:
Quinazolin-4(3H)-one: The unsubstituted parent compound.
2-Methoxyquinazoline: Lacks the carbonyl group but shares the quinazoline core.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-4-8-13(14)17-10-16-12-7-3-2-6-11(12)15(17)18/h2-10H,1H3 |
Clave InChI |
WZNBMDMHSBQFSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051485.png)
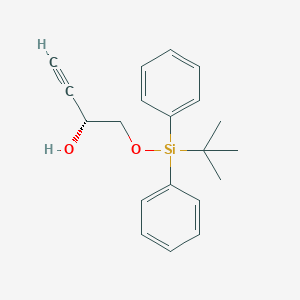
![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051503.png)
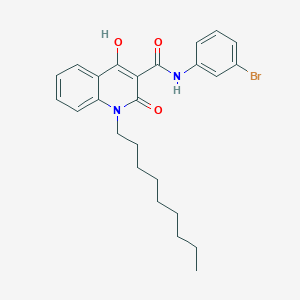

![3-hydroxy-1-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051509.png)

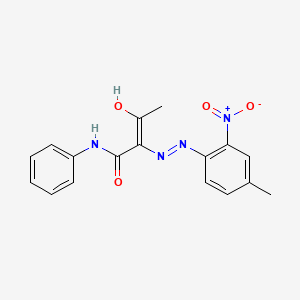
![N-(3,4-Difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051541.png)
![5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12051543.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12051547.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051555.png)
